1-Allyl-3,5-di-tert-butylbenzene
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Overview
Description
1-Allyl-3,5-di-tert-butylbenzene is an organic compound characterized by a benzene ring substituted with an allyl group and two tert-butyl groups at the 3 and 5 positions. This compound is notable for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3,5-di-tert-butylbenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of benzene with allyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions typically require anhydrous conditions and low temperatures to prevent side reactions.
Direct Arylation: This method involves the direct functionalization of benzene with tert-butyl groups followed by the introduction of the allyl group. This can be achieved using tert-butyl chloride and allyl chloride in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
1-Allyl-3,5-di-tert-butylbenzene undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an allylic alcohol or aldehyde using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form 1-allyl-3,5-di-tert-butylcyclohexane using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: OsO₄, KMnO₄, and mild conditions.
Reduction: H₂, Pd/C, and high pressure.
Substitution: HNO₃, Br₂, and Lewis acid catalysts.
Major Products Formed:
Oxidation: Allylic alcohols or aldehydes.
Reduction: Cyclohexane derivatives.
Substitution: Nitro or halogenated benzene derivatives.
Scientific Research Applications
1-Allyl-3,5-di-tert-butylbenzene is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: The compound is used in the production of polymers, resins, and other materials due to its stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-Allyl-3,5-di-tert-butylbenzene exerts its effects depends on its specific application. For example, in antioxidant applications, the compound may donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The molecular targets and pathways involved can vary, but often include interactions with enzymes and cellular receptors.
Comparison with Similar Compounds
1-Allyl-3,5-di-tert-butylbenzene is compared to other similar compounds, such as:
1-tert-Butyl-3,5-dimethylbenzene: This compound has similar structural features but differs in the placement of the methyl groups.
1-Bromo-3,5-di-tert-butylbenzene: This compound has a bromine atom instead of the allyl group, leading to different reactivity and applications.
Uniqueness: this compound stands out due to its combination of the allyl group and tert-butyl groups, which provide both reactivity and stability. This makes it a versatile compound for various applications.
Properties
IUPAC Name |
1,3-ditert-butyl-5-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26/c1-8-9-13-10-14(16(2,3)4)12-15(11-13)17(5,6)7/h8,10-12H,1,9H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRUEJQJCIBXAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CC=C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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